BenchChemオンラインストアへようこそ!

3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Lipophilicity Drug-likeness Scaffold optimization

3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid (CAS 1018052-60-2, MFCD10001609) is a heterocyclic building block with molecular formula C₉H₁₀N₄O₂ and molecular weight 206.20 g/mol. It features a 1,2,4-triazolo[1,5-a]pyrimidine core with a single methyl substituent at the 6-position and a propanoic acid side chain at the 2-position.

Molecular Formula C9H10N4O2
Molecular Weight 206.2 g/mol
CAS No. 1018052-60-2
Cat. No. B3073551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
CAS1018052-60-2
Molecular FormulaC9H10N4O2
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCC1=CN2C(=NC(=N2)CCC(=O)O)N=C1
InChIInChI=1S/C9H10N4O2/c1-6-4-10-9-11-7(2-3-8(14)15)12-13(9)5-6/h4-5H,2-3H2,1H3,(H,14,15)
InChIKeyNOXDGHMRVYJRCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid (CAS 1018052-60-2): Sourcing and Structural Baseline


3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid (CAS 1018052-60-2, MFCD10001609) is a heterocyclic building block with molecular formula C₉H₁₀N₄O₂ and molecular weight 206.20 g/mol [1]. It features a 1,2,4-triazolo[1,5-a]pyrimidine core with a single methyl substituent at the 6-position and a propanoic acid side chain at the 2-position. The compound is commercially supplied as a research chemical with typical purity ≥95% (up to 98% from select vendors) and is stored sealed in dry conditions at 2–8 °C .

Why In-Class Triazolopyrimidine Propanoic Acids Cannot Substitute for CAS 1018052-60-2


The 1,2,4-triazolo[1,5-a]pyrimidine scaffold supports diverse substitution patterns that profoundly alter lipophilicity, hydrogen-bonding capacity, and steric profile. Compounds differing only in the position or number of methyl substituents span an experimental XLogP3 range from −0.1 (unsubstituted) to 1.2 (5-methyl-7-trifluoromethyl analog), with the 6-methyl isomer at 0.3 occupying a distinct intermediate hydrophobic space [1]. The 6-methyl group introduces steric bulk adjacent to the bridgehead nitrogen (N-5), altering ring electronics and potential metal-coordination geometry relative to 5,7-disubstituted analogs. Generic selection of a cheaper or more readily available in-class compound without verifying substitution pattern therefore risks mismatched physicochemical properties and divergent pharmacokinetic or target-binding behavior, even when the core scaffold is conserved.

Quantitative Differentiation Evidence for 3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid Versus Closest Analogs


Lipophilicity (XLogP3) Positioning: 6-Methyl Isomer Is a Distinct Intermediate Between Unsubstituted and 5,7-Disubstituted Analogs

Among four direct 1,2,4-triazolo[1,5-a]pyrimidine-2-propanoic acid analogs, the 6-methyl compound (target) has a computed XLogP3 of 0.3, placing it between the unsubstituted parent (XLogP3 = -0.1) and the 5,7-dimethyl derivative (XLogP3 = 0.7) [1]. A 5-methyl-7-trifluoromethyl analog reaches XLogP3 = 1.2. This 0.4-log-unit increment per additional methyl group (or equivalent) provides a rational lipophilicity step for fine-tuning passive permeability and aqueous solubility in lead optimization.

Lipophilicity Drug-likeness Scaffold optimization

Molecular Weight and Heavy Atom Count: The 6-Methyl Substitution Adds Functional Mass Without Excessive Bulk

The target compound has a molecular weight of 206.20 g/mol and 15 heavy atoms [1]. This is 14.03 Da heavier than the unsubstituted parent (192.17 g/mol) but 14.03 Da lighter than the 5,7-dimethyl analog (220.23 g/mol) and 68.00 Da lighter than the 5-methyl-7-CF₃ analog (274.20 g/mol). The incremental 14 Da corresponds precisely to one methylene unit, confirming the compound as a minimal-substitution analog that adds lipophilicity without introducing additional heteroatom acceptors or chiral centers.

Molecular weight Fragment efficiency Lead-likeness

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Comparable Polarity to 5,7-Dimethyl Analog, Lower Than CF₃-Containing Derivatives

The target compound has 5 hydrogen bond acceptors (HBA) and a topological polar surface area (TPSA) of 80.4 Ų [1]. This is identical to the unsubstituted and 5,7-dimethyl analogs (5 HBA each) but substantially lower than the 5-methyl-7-CF₃ analog (8 HBA) [1]. TPSA values below 90 Ų predict good passive oral absorption, while values exceeding 140 Ų are associated with poor membrane permeability.

Polar surface area Permeability Hydrogen bonding

Commercially Available Purity Grades and Vendor Options: 97–98% Purity Available from Multiple Sources

The target compound is offered at 97% purity from Leyan (Cat. No. 1311925) and at NLT 98% purity from MolCore . The unsubstituted analog (CAS 1018170-77-8) is available at 98% from MolCore but at a lower per-gram cost, while the 5,7-dimethyl analog (CAS 901735-11-3) is listed at 95%+ from multiple vendors. The CF₃-substituted analog commands significantly higher pricing (e.g., Fluorochem, £80–£120 per 250 mg). Pricing for the 6-methyl target from Fluorochem is approximately ¥4,004 per 250 mg, positioning it as a mid-cost analog with favorable purity/cost ratio relative to more hydrophobic or heavily substituted derivatives .

Purity Procurement Quality control

Class-Level Inference: 1,2,4-Triazolo[1,5-a]pyrimidine Scaffold Validated in PDE2 and CDK2 Inhibitor Programs

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with validated roles as phosphodiesterase 2 (PDE2) inhibitors [1] and cyclin-dependent kinase 2 (CDK2) inhibitors with selectivity over GSK-3β [2]. While no specific activity data exist for the 6-methyl-2-propanoic acid derivative, the scaffold class has produced clinical candidates and tool compounds for CNS disorders and oncology. The 6-methyl substitution pattern has been explored in related triazolopyrimidines as CDK2 inhibitors, suggesting that this substitution position is compatible with ATP-binding pocket engagement [2]. The propanoic acid side chain provides a synthetic handle for amide coupling, esterification, or salt formation, enabling rapid diversification in library synthesis.

PDE2 inhibition CDK2 inhibition Kinase drug discovery

Recommended Application Scenarios for 3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid Based on Evidence


Medicinal Chemistry: PDE2 or CDK2 Lead Optimization Library Enumeration

The scaffold's validated PDE2 and CDK2 inhibitory class activity [1] supports incorporation of this building block into amide coupling or ester diversification libraries. The 6-methyl substitution confers an XLogP3 of 0.3, which is optimal for balancing solubility and permeability in CNS-targeted programs (e.g., PDE2 inhibitors for cognitive disorders). The propanoic acid handle allows one-step conversion to amides, hydrazides, or heterocyclic ketones, enabling rapid SAR exploration around the 2-position vector without altering the core 6-methyl substitution.

Fragment-Based Drug Discovery (FBDD) and Lead-Likeness Screening

With MW 206.20 Da, 15 heavy atoms, XLogP3 0.3, and TPSA 80.4 Ų, the compound meets all standard fragment and lead-likeness criteria (Rule of Three: MW ≤300, clogP ≤3, HBD ≤3, HBA ≤6). Compared to the 5,7-dimethyl (MW 220.23, XLogP3 0.7) and 5-methyl-7-CF₃ (MW 274.20, XLogP3 1.2) analogs, the 6-methyl isomer offers the most favorable composite profile for fragment screening campaigns where low lipophilicity and minimal molecular complexity are desired. Purchase at 97–98% purity from multiple vendors [2] ensures immediate suitability for biophysical screening (SPR, DSF, NMR).

Agrochemical Research: Protoporphyrinogen Oxidase (PPO) Inhibitor Scaffold Exploration

1,2,4-Triazolo[1,5-a]pyrimidines are established herbicide pharmacophores targeting protoporphyrinogen oxidase (PPO). The 6-methyl-2-propanoic acid derivative offers a differentiated substitution pattern compared to commercial PPO inhibitors (which commonly bear 5,7-diaryl or 5,7-dialkyl groups). The 2-propanoic acid moiety can be converted into esters or amides to tune physicochemical properties for foliar uptake or soil mobility, while the 6-methyl group provides a unique steric and electronic environment at the pyrimidine ring that is under-explored in agrochemical patent space.

Metal-Organic Framework (MOF) and Coordination Chemistry: Ligand Synthesis

The triazolopyrimidine core can act as a bidentate or tridentate ligand for transition metals via the triazole N-1/N-3 and pyrimidine N-8 atoms. The 6-methyl substituent introduces steric hindrance adjacent to the bridgehead nitrogen, potentially tuning metal-binding geometry and complex stability relative to the unsubstituted analog. The propanoic acid group provides an additional metal-coordinating carboxylate that can serve as a secondary binding site for constructing heterometallic networks or surface-anchored catalysts. Sourcing at 98% purity meets the purity requirements for reproducible MOF synthesis.

Quote Request

Request a Quote for 3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.